molecular formula C18H36O2Si2 B14897867 1,5-Bis((tert-butyldimethylsilyl)oxy)cyclohexa-1,4-diene

1,5-Bis((tert-butyldimethylsilyl)oxy)cyclohexa-1,4-diene

Cat. No.: B14897867
M. Wt: 340.6 g/mol
InChI Key: YLCUGHUTVHOVAC-UHFFFAOYSA-N
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Description

1,5-Bis((tert-butyldimethylsilyl)oxy)cyclohexa-1,4-diene is an organic compound with the molecular formula C18H36O2Si2. It is a derivative of cyclohexa-1,4-diene where the hydrogen atoms at positions 1 and 5 are replaced by tert-butyldimethylsilyloxy groups. This compound is often used in organic synthesis as a protecting group for hydroxyl functionalities due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis((tert-butyldimethylsilyl)oxy)cyclohexa-1,4-diene typically involves the reaction of cyclohexa-1,4-diene with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1,5-Bis((tert-butyldimethylsilyl)oxy)cyclohexa-1,4-diene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4

    Reduction: H2/Pd

    Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF)

Major Products Formed

Scientific Research Applications

1,5-Bis((tert-butyldimethylsilyl)oxy)cyclohexa-1,4-diene has several applications in scientific research:

    Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Bis((tert-butyldimethylsilyl)oxy)cyclohexa-1,4-diene primarily involves the protection of hydroxyl groups. The tert-butyldimethylsilyloxy groups form stable silyl ethers with hydroxyl functionalities, preventing unwanted reactions during synthetic processes. The protection is reversible, allowing for the selective deprotection of hydroxyl groups under mild conditions using fluoride ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Bis((tert-butyldimethylsilyl)oxy)cyclohexa-1,4-diene is unique due to its dual silyl ether groups on a cyclohexa-1,4-diene backbone, providing enhanced stability and protection for multiple hydroxyl groups simultaneously. This makes it particularly useful in complex synthetic routes where multiple protection and deprotection steps are required .

Properties

Molecular Formula

C18H36O2Si2

Molecular Weight

340.6 g/mol

IUPAC Name

tert-butyl-[5-[tert-butyl(dimethyl)silyl]oxycyclohexa-1,4-dien-1-yl]oxy-dimethylsilane

InChI

InChI=1S/C18H36O2Si2/c1-17(2,3)21(7,8)19-15-12-11-13-16(14-15)20-22(9,10)18(4,5)6/h12-13H,11,14H2,1-10H3

InChI Key

YLCUGHUTVHOVAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CCC=C(C1)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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